molecular formula C39H75ClO4 B12319887 1,2-Distearoyl-3-chloropropanediol

1,2-Distearoyl-3-chloropropanediol

Cat. No.: B12319887
M. Wt: 643.5 g/mol
InChI Key: BVNVYIZWCUSXHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-3-chloropropanediol can be synthesized through the esterification of stearic acid with 3-chloro-1,2-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-3-chloropropanediol undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,2-distearoyl-3-hydroxypropanediol.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Distearoyl-3-chloropropanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-3-chloropropanediol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to lipid metabolism and membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

    1,3-Distearoyl-2-chloropropanediol: Similar in structure but differs in the position of the chlorine atom.

    1,2-Distearoyl-3-hydroxypropanediol: Formed through substitution reactions of 1,2-Distearoyl-3-chloropropanediol.

    1,2-Distearoyl-3-propanediol: Formed through reduction reactions of this compound

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to interact with cell membranes in a distinct manner. This makes it valuable for studying membrane dynamics and developing lipid-based drug delivery systems .

Properties

Molecular Formula

C39H75ClO4

Molecular Weight

643.5 g/mol

IUPAC Name

20-(chloromethyl)-19,19-dihydroxyoctatriacontane-18,21-dione

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,43-44H,3-35H2,1-2H3

InChI Key

BVNVYIZWCUSXHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCCCCCCCC)(O)O

Origin of Product

United States

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